molecular formula C20H23N3O5S B2555767 N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide CAS No. 896291-09-1

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide

Cat. No.: B2555767
CAS No.: 896291-09-1
M. Wt: 417.48
InChI Key: XUOBHYNYZJXYPC-UHFFFAOYSA-N
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Description

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide is a research compound with the molecular formula C23H29N3O5S and a molecular weight of 459.56 g/mol

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the 4-Methoxyphenylsulfonyl Group: The 4-methoxyphenylsulfonyl group is introduced to the pyrrolidine ring through a sulfonylation reaction.

    Formation of the Oxalamide Moiety: The oxalamide moiety is formed by reacting the intermediate with oxalyl chloride and an appropriate amine.

The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide or electrophilic substitution using bromine in chloroform.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2,5-diones.

    Sulfonyl Compounds: Compounds containing sulfonyl groups, like sulfonamides and sulfones.

    Oxalamide Derivatives: Compounds with oxalamide moieties, such as N,N’-disubstituted oxalamides.

Uniqueness

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide is unique due to its combination of a pyrrolidine ring, a 4-methoxyphenylsulfonyl group, and an oxalamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide is a compound belonging to the class of oxalamides, which are derivatives of oxalic acid. This compound exhibits a range of biological activities and has potential therapeutic applications due to its unique structural features, including a sulfonyl group and a pyrrolidine ring. Understanding its biological activity is crucial for exploring its pharmacological potential.

Chemical Structure and Properties

The molecular formula for this compound is C22H27N3O5SC_{22}H_{27}N_{3}O_{5}S with a molecular weight of 445.5 g/mol. The presence of functional groups such as the sulfonamide and oxalamide moieties suggests that this compound may interact with various biological targets.

PropertyValue
Molecular FormulaC22H27N3O5S
Molecular Weight445.5 g/mol
CAS Number896291-81-9

The mechanism of action of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The sulfonamide group may facilitate binding to target proteins, potentially influencing their activity.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit antimicrobial properties. The presence of the sulfonamide group is particularly noted for its antibacterial effects. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Oxalamides have been explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Analgesic and Anti-inflammatory Effects

Compounds similar to this compound have shown analgesic and anti-inflammatory properties in animal models. These effects are thought to be mediated through inhibition of pro-inflammatory cytokines and modulation of pain pathways.

Study 1: Antimicrobial Efficacy

A study conducted on a series of oxalamides, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong potential for development as an antibacterial agent.

Study 2: Anticancer Activity

In a recent investigation, the compound was tested against human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed activation of caspase pathways, supporting its role as an apoptosis inducer.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-28-17-9-11-18(12-10-17)29(26,27)23-13-5-8-16(23)14-21-19(24)20(25)22-15-6-3-2-4-7-15/h2-4,6-7,9-12,16H,5,8,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOBHYNYZJXYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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